7-epi-Cephalomannine

Descripción

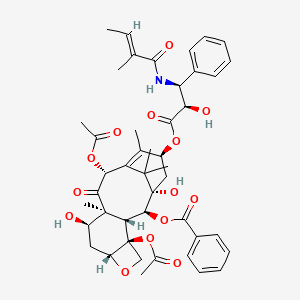

Structure

2D Structure

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-DBVZQHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747312 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150547-36-7 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150547-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Epicephalomannine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenetic Investigations of 7 Epi Cephalomannine

Isolation and Identification from Taxus Species

7-epi-Cephalomannine is a naturally occurring taxane (B156437) derivative that has been isolated from various species of the yew tree. lktlabs.com Its discovery is intrinsically linked to the extensive phytochemical investigations of Taxus species, which were spurred by the identification of the potent anticancer agent, paclitaxel (B517696).

One of the notable sources of this compound is Taxus x media cv. 'Hicksii', from which the compound was isolated from the needles and subsequently characterized using spectral analysis. researchgate.netwsu.edu It has also been reported in Taxus canadensis. nih.gov The isolation process from these plant materials typically involves extraction with organic solvents, followed by a series of chromatographic techniques to separate the complex mixture of taxoids. High-performance liquid chromatography (HPLC) is a crucial tool for the final purification and quantification of this compound. jmb.or.kr

The identification of this compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are indispensable for elucidating its intricate molecular structure and confirming its identity by comparing the data with established reference standards. jmb.or.kr The "epi" designation in its name signifies that it is an epimer of cephalomannine (B1668392), differing in the stereochemistry at the C-7 position of the taxane core. researchgate.net

Table 1: Isolation of this compound from Taxus Species

| Taxus Species | Plant Part | Key Findings |

|---|---|---|

| Taxus x media cv. 'Hicksii' | Needles | Isolation and characterization of this compound. researchgate.netwsu.edu |

| Taxus canadensis | Not specified | Reported to contain this compound. nih.gov |

Elucidation of Putative Biosynthetic Pathways and Precursors in Taxus Species

The biosynthesis of taxoids, including this compound, is a complex multi-step process that is not yet fully understood. However, significant progress has been made in identifying the key precursors and enzymatic reactions involved. The journey begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). taylorfrancis.comnih.gov

The formation of the characteristic taxane skeleton is a critical step, catalyzed by the enzyme taxadiene synthase, which converts GGPP to taxa-4(5),11(12)-diene. nih.govnih.gov Following the creation of this core structure, a series of oxygenation reactions, primarily mediated by cytochrome P450 monooxygenases, introduce hydroxyl groups at various positions on the taxane ring. pnas.org These hydroxylated intermediates then undergo acylation reactions, where different acyl groups are attached.

The biosynthesis of the C-13 side chain is another crucial part of the pathway. This side chain, which is essential for the biological activity of many taxoids, is assembled from phenylalanine and other precursors. taylorfrancis.com The attachment of this side chain to the taxane core is a late-stage step in the biosynthesis of compounds like paclitaxel and cephalomannine.

While the specific enzymatic steps leading directly to this compound have not been fully elucidated, it is hypothesized to be formed through the main taxoid biosynthetic pathway, with a final epimerization step at the C-7 position. The epimerization of taxanes at C-7 can occur under physiological conditions. researchgate.net It is also possible that this compound is a direct product of a specific enzymatic reaction within the complex web of taxoid biosynthesis. The study of taxoid biosynthesis is ongoing, with research in genomics, transcriptomics, and metabolomics of Taxus species and their endophytic fungi continuing to shed light on these intricate pathways. researchgate.net

Table 2: Key Precursors and Intermediates in Taxoid Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

|---|---|

| Geranylgeranyl diphosphate (GGPP) | Universal precursor for diterpenoids, including taxanes. taylorfrancis.comnih.gov |

| Taxa-4(5),11(12)-diene | The first committed intermediate with the taxane skeleton. nih.govnih.gov |

| Phenylalanine | A key building block for the C-13 side chain. taylorfrancis.com |

| Baccatin III | An advanced intermediate in the biosynthesis of paclitaxel and other taxoids. researchgate.net |

Comparative Analysis of Taxane Chemodiversity Across Natural Sources

The chemical composition of taxoids can vary significantly between different Taxus species, and even between different tissues of the same plant. nih.gov This chemodiversity is a hallmark of the Taxus genus and has been the subject of numerous studies. While paclitaxel and cephalomannine are often the most abundant and well-known taxoids, a vast array of other related compounds, including this compound, are also present. researchgate.net

The relative abundance of this compound compared to other taxoids can fluctuate depending on the specific Taxus species, its geographical location, and even the season of collection. mdpi.com For instance, studies on Taxus chinensis var. mairei have identified cephalomannine and other taxanes in root extracts and exudates, highlighting the complex distribution of these compounds within the plant. tandfonline.com

Furthermore, research has expanded beyond the Taxus genus to include endophytic fungi that live in symbiosis with yew trees. Remarkably, some of these fungi have been found to produce taxoids, including paclitaxel, cephalomannine, and even 7-epi-10-deacetyltaxol, independently of the host plant. nih.govjmb.or.kr This discovery has opened up new avenues for the biotechnological production of these valuable compounds. The taxoid profiles of these endophytic fungi can also differ from those of their host plants, adding another layer to the chemodiversity of these natural products.

The ongoing exploration of taxane chemodiversity in both Taxus species and their associated microorganisms is crucial for discovering new taxoid structures and for optimizing the production of medicinally important compounds.

Synthetic Strategies and Chemical Modifications of 7 Epi Cephalomannine

Semisynthesis Approaches from Natural Precursors and Analogues

The limited availability of 7-epi-cephalomannine from natural sources necessitates the development of efficient semisynthetic routes. These strategies often leverage more abundant natural taxanes as starting materials.

Selective Halogenation Methods and Diastereomer Formation

A key strategy in the semisynthesis of this compound analogues involves the selective halogenation of the tigloyl side chain of cephalomannine (B1668392). This reaction can be performed on mixtures containing both cephalomannine and this compound. google.com The process typically involves reacting the taxane (B156437) mixture with a halogen, such as bromine or chlorine, under controlled temperature conditions, preferably between -20°C and 20°C, to selectively halogenate the 2",3" positions of the side chain. google.com This reaction leads to the formation of a mixture of dihalocephalomannine and dihalo-7-epi-cephalomannine diastereomers. google.com The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired products are formed. google.com It has been noted that cephalomannine can epimerize to this compound under thermal conditions or in acidic or basic solutions, which contributes to the presence of this compound diastereomers in the reaction mixture. google.com

The halogenation of the side chain is a targeted modification, leaving other parts of the taxane core, including that of other valuable taxanes like paclitaxel (B517696) that may be in the mixture, intact. google.com The resulting dihalogenated diastereomers have shown significant antitumor efficacy, providing a viable alternative to other taxane derivatives. google.com

Chromatographic Separation Techniques for Isomers and Analogues

The separation and purification of this compound and its derivatives from complex mixtures of taxanes are critical steps in both its isolation from natural sources and its semisynthesis. The structural similarity between taxanes, such as paclitaxel and cephalomannine, and their respective 7-epi isomers, makes their separation challenging. researchgate.net

A variety of chromatographic techniques are employed to achieve this separation. Normal phase chromatography is utilized to remove pigments and certain impurities. researchgate.net Reversed-phase chromatography, often using specialized resins, is also a common method. researchgate.net For more challenging separations, preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are essential. google.comjmb.or.kr These HPLC methods can effectively separate the individual diastereomers of halogenated cephalomannine and this compound. google.com

High-Speed Countercurrent Chromatography (HSCCC) has also been successfully applied for the semi-preparative separation of taxol and its analogues, including cephalomannine. researchgate.net Furthermore, advanced techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are used for the sensitive detection and quantification of these compounds in various matrices. researchgate.net The choice of chromatographic method and conditions, such as the mobile phase composition and column type (e.g., C18, pentafluorophenyl), is crucial for achieving the desired purity of the target compound. researchgate.net

Design and Preparation of this compound Derivatives and Analogues

The modification of the this compound structure is a key area of research aimed at developing new compounds with improved properties. These modifications target specific positions on the taxane core and the side chain.

Modifications at the C-2, C-7, and C-10 Positions

Structure-activity relationship (SAR) studies have guided the modification of the cephalomannine and this compound core at several key positions to enhance their biological profiles. The C-2, C-7, and C-10 positions have been particular focal points for these derivatization efforts. researchgate.net

It has been observed that modifications at the C-7 and C-10 positions can influence the molecule's interaction with microtubules. mdpi.com For instance, deacetylation at the C-10 position in combination with acylation at the C-7 position has been shown to restore or even improve the activity of some taxane analogues. Specifically, the preparation of 10-deacetyl-7-acylcephalomannine derivatives has demonstrated that while increasing the length of the C-7 acyl chain from acetyl to butyryl can decrease activity, certain derivatives like 10-deacetyl-7-acetyl and 10-deacetyl-7-propionyl cephalomannine show improved activity. However, 10-deacetylcephalomannine (B194024) and 10-deacetoxy-10-oxo-7-epi-cephalomannine were found to be less active. researchgate.net

Modifications at the C-2 position, often involving changes to the benzoate (B1203000) group, are also critical. researchgate.net The design of C-2 modified 7-propionyl-10-deacetylcephalomannines is based on the rationale that these changes can enhance the binding affinity to tubulin.

| Compound/Derivative | Modification Position(s) | Observed Effect on Activity | Reference |

| 10-deacetyl-7-acetylcephalomannine | C-7, C-10 | Improved activity | |

| 10-deacetyl-7-propionylcephalomannine | C-7, C-10 | Improved activity | |

| 10-deacetyl-7-butyrylcephalomannine | C-7, C-10 | Decreased activity | |

| 10-deacetylcephalomannine | C-10 | Less active | researchgate.net |

| 10-deacetoxy-10-oxo-7-epi-cephalomannine | C-7, C-10 | Less active | researchgate.net |

Synthesis of Novel Side-Chain Derivatives

The side chain at the C-13 position of the taxane skeleton is crucial for its biological activity. mdpi.com Consequently, the synthesis of novel side-chain derivatives of cephalomannine and its 7-epi isomer is an active area of investigation. One of the primary methods for creating these derivatives is through the selective halogenation of the unsaturated tigloyl side chain of cephalomannine, which yields a variety of dihalocephalomannine and dihalo-7-epi-cephalomannine diastereomers. google.com

Another approach involves the epoxidation of the double bond in the 3'-N-tigloyl side chain of cephalomannine, which has led to the preparation of derivatives with potent cytotoxicity. researchgate.net The synthesis of these novel side-chain derivatives allows for a deeper understanding of the structural requirements for the biological activity of taxanes and can lead to the discovery of new compounds with improved therapeutic potential.

Mechanistic Elucidation of 7 Epi Cephalomannine S Biological Actions

Molecular Interactions with Microtubules and Tubulin Dynamics

7-epi-Cephalomannine, a taxane (B156437) derivative, exerts its biological effects primarily through interaction with the microtubule network within cells. This interaction leads to a cascade of events that disrupt the normal cellular processes, particularly cell division. The mechanism involves the stabilization of microtubules, which are crucial components of the cytoskeleton involved in various cellular functions, including the formation of the mitotic spindle during cell division.

Promotion of Microtubule Assembly and Polymerization

Like other taxanes, this compound actively promotes the assembly of tubulin into microtubules. biosynth.com This process, known as polymerization, is a critical step in the formation of the microtubule network. Research on related taxanes demonstrates that these compounds enhance the polymerization of tubulin, leading to an overabundance of microtubules within the cell. medchemexpress.comresearchgate.net For instance, the related compound 7-epi-Taxol, a metabolite of paclitaxel (B517696), has been shown to have activity comparable to its parent compound in promoting microtubule bundle formation. medchemexpress.commedchemexpress.com This suggests that the epimerization at the C-7 position does not eliminate the compound's ability to induce microtubule assembly. Derivatives of cephalomannine (B1668392) have also been shown to promote microtubule polymerization, indicating this is a class effect of taxanes. researchgate.net

Inhibition of Microtubule Depolymerization

A key aspect of this compound's mechanism of action is its ability to inhibit the depolymerization, or breakdown, of microtubules. biosynth.comlktlabs.combiomol.com Under normal physiological conditions, microtubules are dynamic structures that undergo constant cycles of assembly and disassembly. This dynamic instability is essential for their function. By binding to tubulin, this compound and its analogs stabilize the microtubule structure, preventing it from disassembling. biosynth.commedchemexpress.com This leads to the accumulation of abnormally stable microtubules within the cell. This inhibition of depolymerization has been observed with other taxanes as well, such as 10-deacetyltaxol, which inhibits the depolymerization of microtubules induced by factors like cold or calcium ions. medchemexpress.com

Disruption of Mitotic Processes in Target Cells

The promotion of microtubule assembly and the inhibition of their depolymerization by this compound have profound consequences for dividing cells. The resulting abnormally stable microtubules interfere with the normal formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. biosynth.comresearchgate.net This disruption of the mitotic spindle leads to a halt in the cell cycle, typically at the G2/M phase, preventing the cell from completing division. researchgate.netmdpi.com This mitotic arrest can ultimately trigger programmed cell death, or apoptosis, in the target cancer cells. mdpi.combiosynth.com While the primary mechanism is mitotic disruption, some research suggests that taxanes might also induce cell death through non-mitotic mechanisms by physically stressing the nuclear envelope of cancer cells, which are often more malleable than those of benign cells. probiologists.com

Investigation of Other Potential Molecular Targets (e.g., DNA Polymerase Alpha)

While the primary molecular target of this compound is tubulin, some evidence suggests that taxane-like compounds may have other molecular targets. One such potential target is DNA polymerase alpha. lktlabs.com DNA polymerase alpha is a key enzyme involved in the initiation of DNA replication. plos.orggenome.jpbiorxiv.org Some taxol derivatives have been identified as selective inhibitors of DNA polymerase alpha, suggesting that this could be a secondary mechanism of action for some taxanes. lktlabs.com However, the primary and most well-documented mechanism of action for this compound and related taxanes remains the disruption of microtubule dynamics. biosynth.commedchemexpress.comresearchgate.net

Conformational Analysis and Tubulin Binding Site Characterization

The interaction between this compound and tubulin is highly dependent on the three-dimensional conformation of the drug molecule. Conformational analysis of taxane analogues has revealed that specific structural features are crucial for their binding affinity to tubulin. nih.govacs.org

Studies on diastereomers of a dibromo-derivative of 7-epi-10-deacetylcephalomannine (B26102) have shown that their conformations in solution and when bound to tubulin are critical for their activity. nih.gov Using techniques like 2-D NMR and molecular docking, researchers have determined that a "T-shaped" conformation, similar to that of paclitaxel when bound to tubulin, is the most favorable for binding to the tubulin pocket. nih.govnih.gov

The binding site for taxanes is located on the β-tubulin subunit. nih.govresearchgate.netaopwiki.org Docking studies with derivatives of this compound have identified specific amino acid residues within this binding pocket that are important for the interaction. For instance, a halogen bond has been reported between a bromine atom on a derivative and either Glu22 or Asp26 near the N-terminus of β-tubulin. nih.gov This highlights the potential for specific chemical modifications to enhance the binding affinity and, consequently, the biological activity of these compounds. The ability of a taxane to fit well within this binding pocket is a key determinant of its efficacy in stabilizing microtubules. nih.gov

Structure Activity Relationship Sar Studies of 7 Epi Cephalomannine and Its Analogues

Influence of C-7 Epimerization on Biological Activity and Specificity

The stereochemistry at the C-7 position of the taxane (B156437) core plays a significant role in the molecule's biological activity. Epimerization at this position, changing the configuration from the natural β-hydroxyl group to an α-hydroxyl group, generally leads to a decrease in cytotoxic activity.

7-epi-cephalomannine, the C-7 epimer of cephalomannine (B1668392), has been shown to be less active than its parent compound. researchgate.netresearchgate.net For instance, studies have found that 10-deacetoxy-10-oxo-7-epi-cephalomannine was less active against both drug-sensitive and drug-resistant cell lines. researchgate.net Similarly, in the biotransformation of cephalomannine by the bacterium Luteibacter sp., the resulting this compound and other C-7 epimerized metabolites all exhibited less potent activity against several human cancer cell lines compared to paclitaxel (B517696). acs.org

However, the impact of C-7 epimerization can be context-dependent and influenced by other structural modifications. While often reducing activity, certain modifications on 7-epi-taxane scaffolds can still result in potent compounds. For example, two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine showed strong in vitro paclitaxel-like activity. nih.gov This suggests that while C-7 epimerization is generally unfavorable, its negative effects can sometimes be compensated for by other structural changes.

Critical Structural Determinants for Tubulin Binding Affinity

The primary mechanism of action for taxanes is their ability to bind to β-tubulin, stabilizing microtubules and arresting the cell cycle. nih.gov The affinity of this binding is a key determinant of their anticancer activity. Several structural features are critical for this interaction.

While the hydroxyl groups at C-7 and C-10 do interact with microtubules, they are not considered essential for the antitumor activity of paclitaxel, a closely related taxane. mdpi.com The more critical determinants for tubulin binding are the substituents at positions C-2, C-4, and C-13, as well as the oxetane (B1205548) ring (D-ring). mdpi.com The C-13 side chain, in particular, is essential for potent biological activity. mdpi.com

For cephalomannine and its analogues, the affinity for β-tubulin is a major focus of SAR studies. Research has shown a correlation between high binding affinity for β-tubulin and the ability to counteract drug resistance. researchgate.netnih.gov Modifications at the C-2 position have been found to significantly enhance microtubule binding. researchgate.net The goal of many synthetic efforts is to create novel taxanes with very high binding affinity for β-tubulin, as this is hypothesized to be a key factor in overcoming resistance mechanisms. researchgate.netnih.gov

The conformation of the taxane molecule is also crucial for its binding affinity. The molecule can adopt different shapes in solution, and it is believed that a specific "T-shaped" conformation is the one that binds to tubulin. nih.govresearchgate.net The stereochemistry of the molecule, including the configuration at C-7, influences which conformations are favored.

Assessment of C-2, C-7, C-10, and C-13 Side-Chain Modifications on Cellular Responses

Modifications to the side chains at various positions on the this compound core have been extensively studied to understand their impact on cellular responses, including cytotoxicity and drug resistance.

C-2 Modifications: The C-2 benzoate (B1203000) group is a significant variable for bioavailability. mdpi.com In a series of C-2 modified 10-deacetyl-7-propionyl cephalomannine derivatives, certain meta-substituted benzoate analogues demonstrated potent activity against both drug-sensitive and drug-resistant tumor cells. researchgate.netresearchgate.netnih.gov These modifications were found to enhance microtubule binding affinity. researchgate.net

C-7 Modifications: As discussed, epimerization at C-7 generally reduces activity. Acylation at the C-7 position has also been explored. Studies on 7-acyl derivatives of cephalomannine showed that antitumor activity decreased as the length of the C-7 acyl chain increased. researchgate.net

C-10 Modifications: The acetyl group at C-10 is known to be a site of variability among taxol analogs. mdpi.com Deacetylation at C-10, in combination with acylation at C-7, has been investigated as a strategy to counteract reduced activity due to other modifications. researchgate.net For instance, 10-deacetylcephalomannine (B194024) was found to be less active. researchgate.net

C-13 Side-Chain Modifications: The C-13 side chain is crucial for activity. Modifications to the 3'-N-acyl group have been shown to produce potent derivatives. researchgate.net For example, epoxidation of the 3'-N-tigloyl double bond in cephalomannine has led to derivatives with potent cytotoxicity. researchgate.net The stereoconfiguration of the N-acyl side chain has a significant impact on activity, with different stereoisomers showing varied levels of cytotoxicity in different tumor cell lines. researchgate.net

The following table summarizes the general effects of modifications at these positions on the cellular activity of cephalomannine analogues:

| Position | Modification | General Effect on Cellular Activity | Reference |

| C-2 | meta-substituted benzoates | Increased activity, especially in resistant cells | researchgate.net, nih.gov, researchgate.net |

| C-7 | Epimerization to α-OH | Decreased activity | researchgate.net, acs.org |

| C-7 | Increasing acyl chain length | Decreased activity | researchgate.net |

| C-10 | Deacetylation | Decreased activity | researchgate.net |

| C-13 | Stereochemistry of N-acyl chain | Significant impact on activity | researchgate.net |

| C-13 | Epoxidation of 3'-N-tigloyl | Potent cytotoxicity | researchgate.net |

Stereochemical Implications for Conformation-Activity Relationships

The three-dimensional shape (conformation) of a taxane molecule is intrinsically linked to its biological activity. Stereochemistry, the specific spatial arrangement of atoms, dictates the preferred conformation and, consequently, how well the molecule fits into the tubulin binding pocket.

The C-13 side chain conformation is particularly important. X-ray crystallography and NMR studies have revealed that the side chain of active taxanes can adopt a "hydrophobic collapse" conformation in solution, where aromatic groups cluster together. nih.govresearchgate.net However, the biologically active conformation when bound to tubulin is believed to be a more extended, T-shaped conformation. nih.gov

In a study of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine, X-ray analysis showed that while its solid-state conformation was different from the typical "hydrophobic collapse," its side-chain torsion angles were very similar to the tubulin-bound T-shaped conformation of paclitaxel. nih.gov This finding helps to explain why this particular 7-epi analogue retained strong biological activity despite the generally unfavorable C-7 epimerization. nih.gov

SAR Insights for Counteracting Acquired Drug Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of drug resistance. mdpi.com For taxanes, common resistance mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations in β-tubulin that reduce drug binding affinity. nih.govmdpi.comnih.gov SAR studies of this compound and its analogues have provided valuable insights into designing compounds that can overcome these resistance mechanisms.

A key hypothesis that has emerged from this research is that taxanes with very high binding affinity for β-tubulin can counteract drug resistance. researchgate.netnih.gov This is because a higher affinity can overcome the reduced binding caused by tubulin mutations.

Modifications at the C-2 position of 10-deacetyl-7-propionyl cephalomannine have yielded analogues with potent activity against both P-gp overexpressing and tubulin mutation-mediated resistant cell lines. researchgate.netresearchgate.netnih.gov These compounds often exhibit a low resistance/sensitivity (R/S) ratio, meaning they are almost equally effective against resistant and sensitive cells. researchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the activity of these analogues. nih.gov These studies have identified hydrophobicity and the size/shape of substituents (molar refractivity) as key determinants for activity against both sensitive and resistant cells. nih.gov By optimizing these properties, it is possible to design new cephalomannine derivatives with a higher probability of overcoming drug resistance. nih.gov

The strategy of simultaneously targeting resistance factors like P-gp and enhancing tubulin binding has led to the discovery of promising drug candidates. researchgate.net These efforts underscore the importance of SAR in the rational design of next-generation taxanes that can remain effective in the face of acquired resistance.

Preclinical Pharmacological Investigations of 7 Epi Cephalomannine

In Vitro Efficacy Studies Using Cancer Cell Lines

Preclinical research into the anticancer potential of 7-epi-cephalomannine has been limited, with scientific investigations focusing more extensively on its various synthetic and naturally occurring derivatives. The epimerization at the C-7 position of the taxane (B156437) core is a known phenomenon, leading to the formation of 7-epi analogues of prominent taxanes like paclitaxel (B517696) and cephalomannine (B1668392). researchgate.net Studies have primarily explored derivatives such as 7-epi-10-deacetylcephalomannine (B26102) and halogenated versions to understand their structure-activity relationships and potential as anticancer agents. nih.govx-mol.com

Evaluation of Antiproliferative and Cytotoxic Potency

The direct antiproliferative and cytotoxic potency of the parent this compound is not extensively documented in available research. However, studies on its close derivatives provide insight into the potential activity of this structural class.

One study investigated the cytotoxic effects of 7-epi-10-deacetylcephalomannine , isolated from the stem bark of Taxus wallichiana, against a panel of human cancer cell lines. x-mol.com The compound demonstrated cytotoxic activity against all five tested cancer cell lines, which included lung (SK-LU-1), liver (HepG2), breast (MCF7), skin (SK-Mel-2), and prostate (LNCaP) cancers. x-mol.com The half-maximal inhibitory concentration (IC₅₀) values ranged from 14.5 to 48.4 μM. x-mol.com The compound also showed cytotoxicity against the human embryonic kidney (HEK-293A) normal cell line. x-mol.com

In contrast, another derivative, 10-deacetoxy-10-oxo-7-epi-cephalomannine , was found to be less active when tested against the MDA-MB 231 breast cancer cell line. researchgate.netresearchgate.net

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| SK-LU-1 | Lung Cancer | 20.4 ± 1.5 |

| HepG2 | Liver Cancer | 40.1 ± 3.1 |

| MCF7 | Breast Cancer | 35.2 ± 2.5 |

| SK-Mel-2 | Skin Cancer | 48.4 ± 2.9 |

| LNCaP | Prostate Cancer | 25.6 ± 1.8 |

| HEK-293A | Human Embryonic Kidney (Normal) | 14.5 ± 1.0 |

Activity Profiles Against Drug-Sensitive Cellular Models

The activity of this compound derivatives has been evaluated in several drug-sensitive cancer cell models. As detailed in the previous section, 7-epi-10-deacetylcephalomannine showed broad cytotoxicity against a panel of five drug-sensitive human cancer cell lines, with IC₅₀ values in the micromolar range. x-mol.com

Further studies on halogenated derivatives also confirm activity in sensitive cell lines. Two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine were assessed against MCF-7 breast cancer, A549 lung cancer, and A2780 ovarian cancer cell lines, showing potent cytotoxicity. tandfonline.com

Efficacy Against Drug-Resistant Cellular Models (e.g., P-glycoprotein Overexpression, β-Tubulin Mutations)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). medsafe.govt.nz Research has explored the efficacy of taxane derivatives in overcoming these resistance mechanisms.

While data on the parent this compound is scarce, one of its derivatives, 10-deacetoxy-10-oxo-7-epi-cephalomannine , was found to be less active against the drug-resistant MCF-7/ADR cell line, which overexpresses P-gp. researchgate.netresearchgate.net

However, other synthetic modifications have yielded more promising results. A series of C2-modified 10-deacetyl-7-propionyl cephalomannine derivatives demonstrated potent activity against tumor cells where resistance is mediated by either P-gp overexpression or β-tubulin mutations. researchgate.net This suggests that while the basic this compound scaffold may have limited efficacy against resistant lines, strategic chemical modifications can counteract resistance mechanisms. researchgate.net The hypothesis is that creating taxane analogues with a very high binding affinity for β-tubulin can overcome drug resistance. researchgate.net

Comparative Biological Activity with Paclitaxel and Other Taxanes

Direct comparisons with the cornerstone taxane, paclitaxel, are crucial for evaluating the potential of new analogues. Studies on derivatives of this compound have provided comparative data.

The diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine (referred to as compounds 6 and 7 in one study) were compared directly to paclitaxel (Taxol). Cytotoxicity and microtubule assembly assays demonstrated that one diastereomer possesses a potency profile very similar to that of paclitaxel, while the other is slightly less active. acs.orgnih.gov Another study reported that the cytotoxicity of these dibrominated diastereomers was slightly stronger than that of paclitaxel against MCF-7, A549, and A2780 cell lines. tandfonline.com

In Vivo Efficacy Studies in Non-Human Animal Models

Exploration of Biological Effects in Specific Disease Models

Preclinical research into this compound and its related analogues has primarily centered on evaluating their cytotoxic activity against various cancer cell lines. These in vitro studies are crucial for determining the compound's potential as an anticancer agent and understanding its structure-activity relationship.

Investigations have explored the effects of this compound derivatives on different human tumor cell lines. For instance, a study on diastereomers of dibromo-7-epi-10-deacetylcephalomannine assessed their cytotoxicity against breast (MCF-7), non-small-cell lung (A549), and ovarian (A2780) cancer cell lines. acs.org The results indicated that one of the diastereomers demonstrated a potency profile very similar to that of the widely used chemotherapy drug, Paclitaxel, particularly against the A2780 and MCF-7 cell lines. acs.orgacs.org The same study noted that this analogue was as effective as Paclitaxel in promoting tubulin polymerization, a key mechanism by which taxanes inhibit cancer cell division. acs.org Another diastereomer was found to be slightly less active. acs.orgacs.org

Further research has shown that modifications to the core structure of this compound can influence its biological activity. For example, 10-deacetoxy-10-oxo-7-epi-cephalomannine was reported to be less active against the drug-sensitive MDA-MB-231 and drug-resistant MCF-7/ADR breast cancer cell lines. researchgate.netresearchgate.net In another study, 7-epi-10-deacetylcephalomannine was found to exhibit cytotoxicity against five different human cancer cell lines, including lung (SK-LU-1) and liver cancer cells. x-mol.com The synthesis of various dihalocephalomannine diastereomers, including 7-epi forms, and their subsequent testing against the NCI 60 human tumor cell line panel yielded encouraging results in some cases. acs.org

A drug-repurposing screen of 1,170 compounds identified Cephalomannine, a closely related taxane, as one of the most active molecules against malignant pleural mesothelioma (MPM) cell lines. mdpi.com The study demonstrated that Cephalomannine was effective against both immortalized (Mero-14, Mero-25, IST-Mes2, NCI-H28, MSTO-211H) and patient-derived primary MPM cells. mdpi.com This finding highlights the potential of the cephalomannine structural class in treating this specific type of cancer. mdpi.com

The following tables summarize the reported biological effects of this compound derivatives in various cancer cell line models.

Table 1: Cytotoxicity of Dibromo-7-epi-10-deacetylcephalomannine Diastereomers

| Compound/Drug | Cell Line | Cancer Type | Cytotoxicity Comparison |

|---|---|---|---|

| Diastereomer 1 of Dibromo-7-epi-10-deacetylcephalomannine | A2780 | Ovarian | Similar to Paclitaxel acs.org |

| Diastereomer 1 of Dibromo-7-epi-10-deacetylcephalomannine | MCF-7 | Breast | Similar to Paclitaxel acs.org |

| Diastereomer 1 of Dibromo-7-epi-10-deacetylcephalomannine | A549 | Non-small-cell lung | 10-fold weaker than Paclitaxel acs.org |

Table 2: Activity of Other this compound Derivatives

| Compound | Cell Line(s) | Cancer Type(s) | Observed Effect |

|---|---|---|---|

| 10-deacetoxy-10-oxo-7-epi-cephalomannine | MDA-MB-231, MCF-7/ADR | Breast | Less active researchgate.netresearchgate.net |

Table 3: Activity of Cephalomannine in Malignant Pleural Mesothelioma (MPM)

| Compound | Cell Line(s) | Cancer Type | Observed Effect |

|---|

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 7-epi-10-deacetylcephalomannine |

| Cephalomannine |

| Dibromo-7-epi-10-deacetylcephalomannine |

| 10-deacetoxy-10-oxo-7-epi-cephalomannine |

| Dihalocephalomannine |

Preclinical Metabolism and Pharmacokinetic Characterization of 7 Epi Cephalomannine

Identification of Metabolites and Metabolic Pathways in In Vitro Systems

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of 7-epi-Cephalomannine. Research shows that the compound undergoes monohydroxylation at two principal sites. researchgate.netnih.gov

The primary metabolic transformations identified are:

C-13 Side-Chain Monohydroxylation: This pathway leads to the formation of a metabolite designated as M-1. nih.govacs.orgnih.gov

Diterpenoid Core Monohydroxylation: A second major pathway results in the formation of metabolite M-2, which involves hydroxylation on the taxane (B156437) ring itself. nih.govacs.orgnih.gov

These oxidative reactions represent the initial and principal steps in the metabolism of this compound, converting the parent compound into more polar derivatives to facilitate subsequent elimination. The specific locations of hydroxylation were determined through techniques like liquid chromatography/mass spectrometry (LC/MS). researchgate.net

Table 1: Principal Metabolites of this compound in Human Liver Microsomes

| Metabolite | Metabolic Pathway |

|---|---|

| M-1 | C-13 lateral chain monohydroxylation |

Role of Cytochrome P450 Isoforms in this compound Metabolism

The biotransformation of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. nih.govmdpi.com Specific isoforms have been identified as the key catalysts for the observed hydroxylation reactions.

Studies have pinpointed the following CYP isoforms and their specific roles:

CYP3A4: This isoform is primarily responsible for the formation of the M-1 metabolite through hydroxylation of the C-13 side chain. nih.govacs.orgnih.gov The involvement of CYP3A4 was confirmed in experiments where ketoconazole, a selective CYP3A4 inhibitor, almost completely abolished the formation of M-1. researchgate.net

CYP2C8: This enzyme mediates the formation of the M-2 metabolite via monohydroxylation of the diterpenoid core. nih.govacs.orgnih.gov The role of CYP2C8 was substantiated by the significant inhibition of M-2 formation in the presence of montelukast, a selective CYP2C8 inhibitor. researchgate.net

Further confirmation was obtained using recombinant human CYP enzymes (rhCYPs), where only rhCYP3A4 was capable of generating M-1, and rhCYP2C8 was shown to catalyze the formation of M-2. researchgate.net Kinetic analyses in both HLMs and with rhCYPs yielded similar apparent Km values, reinforcing the roles of these specific isoforms in the metabolic clearance of this compound. researchgate.net

Table 2: Enzyme Kinetics of this compound Metabolism by Human CYP Isoforms

| Metabolite | Responsible CYP Isoform | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| M-1 | CYP3A4 | 12.3 ± 2.1 | 158.3 ± 10.2 |

| M-2 | CYP2C8 | 1.8 ± 0.3 | 114.6 ± 4.2 |

Data derived from studies with human liver microsomes. Kinetic parameters represent mean ± SD.

Impact of C-7 Epimerization on Metabolic Fate

The stereochemical configuration at the C-7 position of the taxane core is a significant structural determinant influencing metabolic properties. nih.govacs.org The epimerization from the natural configuration to the 7-epi form has a pronounced effect on how the molecule is processed by metabolizing enzymes.

A comparative study between Cephalomannine (B1668392) and this compound revealed a critical difference in their interaction with CYP2C8. The catalytic efficiency (Vmax/Km) of CYP2C8 for the metabolism of this compound was found to be approximately five-fold higher than for Cephalomannine. nih.govacs.orgnih.gov This enhanced efficiency is attributed to a significantly lower Michaelis-Menten constant (Km), indicating a higher binding affinity of the 7-epi epimer for the CYP2C8 active site. nih.govacs.orgnih.gov

This finding is further supported by related studies on other taxanes. For instance, while 7-epi-10-deacetyl-paclitaxel is readily metabolized by CYP2C8, its counterpart, 10-deacetyl-paclitaxel, is barely metabolized under identical conditions. nih.govacs.org These observations collectively underscore that the C-7 configuration is a pivotal factor that governs the metabolic fate of taxanes, significantly influencing the rate and pathway of their biotransformation. nih.govacs.orgnih.gov

Pharmacokinetic Attributes in Preclinical Animal Models

While in vitro systems provide a clear picture of the metabolic pathways and enzymes involved in the biotransformation of this compound, detailed in vivo pharmacokinetic data from preclinical animal models such as rats or mice are not extensively documented in the reviewed scientific literature. Pharmacokinetic studies typically define parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and maximum plasma concentration (Cmax) following administration. nih.govnih.gov

Although a study detailing a UPLC-MS/MS method for quantifying Cephalomannine in rat plasma after intravenous administration has been published, it did not include an analysis of its 7-epi epimer. researchgate.net The characterization of in vivo pharmacokinetics is essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for further drug development. nih.govatlantic-bone-screen.com The absence of such published data for this compound indicates a gap in the complete preclinical characterization of this specific taxane epimer.

Advanced Analytical Methodologies for 7 Epi Cephalomannine Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 7-epi-Cephalomannine from crude plant extracts and synthetic mixtures. Due to the structural similarity of taxanes, achieving baseline separation is a significant challenge. Researchers have developed specific isocratic and gradient HPLC methods to resolve this compound from its isomers and other related taxanes like Paclitaxel (B517696) and Cephalomannine (B1668392). researchgate.net

The separation is typically performed on reverse-phase columns, such as C18 or cyanopropyl columns. researchgate.nettandfonline.com A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. researchgate.nettandfonline.com For instance, an isocratic elution with an acetonitrile-water solution (45:55 v/v) on a C18 column has been used effectively. tandfonline.com Detection is commonly carried out using a UV detector set at 227 nm, where taxanes exhibit strong absorbance. tandfonline.com These methods allow for the reliable quantification of this compound, with detection limits reported as low as 0.1 μg/mL. tandfonline.comtandfonline.com The development of these HPLC protocols is essential for quality control in the pharmaceutical industry and for research involving Taxus plant extracts. researchgate.net

| Parameter | Details | Source(s) |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.nettandfonline.com |

| Column | Dikma Diamonsil C18 (5 μm, 250 mm x 4.6 mm) | tandfonline.com |

| Mobile Phase | Acetonitrile-Water (CH3CN-H2O) (45:55 v/v) | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | UV at 227 nm | tandfonline.com |

| Application | Separation and quantification of taxanes in Taxus extracts | tandfonline.comtandfonline.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Identification and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS) and tandem mass spectrometry (MS/MS), is an indispensable tool for the structural identification of this compound and its metabolites. researchgate.netnih.govresearchgate.net Electrospray ionization (ESI) is a commonly used technique that allows for the analysis of intact molecular ions. researchgate.netnih.gov

A key application of MS/MS is the differentiation of this compound from its isomers, such as Cephalomannine and isocephalomannine. researchgate.netnih.gov By analyzing the distinct fragmentation patterns generated during MS/MS experiments, researchers can obtain substructural information that allows for unambiguous identification. researchgate.netnih.gov This comparative analysis of fragmentation is crucial for identifying impurities in active pharmaceutical ingredients. researchgate.netnih.gov

Furthermore, LC/MS/MS plays a vital role in metabolite profiling. researchgate.netnih.gov Studies on the metabolism of this compound using human liver microsomes have utilized this technique to identify metabolites. researchgate.net Research has indicated that cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, are involved in its metabolism. researchgate.net The formation of hydroxylated metabolites (M-1 and M-2) has been observed and characterized, providing insight into the biotransformation pathways of the compound. researchgate.net

| Analytical Focus | Technique | Key Findings | Source(s) |

| Isomer Differentiation | Electrospray Tandem Mass Spectrometry (ESI-MS/MS) | Differentiates this compound from Cephalomannine and isocephalomannine based on unique fragmentation patterns. | researchgate.netnih.gov |

| Metabolite Profiling | Liquid Chromatography/Mass Spectrometry (LC/MS) | Identified two primary metabolites (M-1, M-2) in human liver microsomes. | researchgate.net |

| Metabolic Pathway | Phenotyping with recombinant CYPs & chemical inhibition | Metabolism is primarily mediated by CYP2C8 and CYP3A4 enzymes. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. nih.govnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the molecule. nih.govacs.org The epimeric difference at the C-7 position between Cephalomannine and this compound leads to distinct chemical shifts and coupling constants in their respective NMR spectra, allowing for clear stereochemical differentiation. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about the molecule's conformation in solution. nih.govresearchgate.net For instance, NOESY experiments reveal through-space interactions between protons, which helps to define the three-dimensional arrangement of the atoms. nih.gov Conformational analysis of derivatives like dibromo-7-epi-10-deacetylcephalomannine has been conducted using 2D NMR experiments, revealing that in solution, these molecules can adopt a T-shaped conformer similar to that of tubulin-bound Paclitaxel. nih.gov This information is vital for understanding the structure-activity relationships of taxanes. nih.gov

| NMR Experiment | Purpose | Application to this compound Research | Source(s) |

| 1D NMR (¹H, ¹³C) | Structural Assignment | Assigns proton and carbon signals, differentiating between stereoisomers like Cephalomannine. | nih.govacs.org |

| 2D COSY | Scalar Coupling Correlation | Establishes proton-proton bond connectivity throughout the molecular skeleton. | acs.org |

| 2D NOESY/ROESY | Spatial Proximity | Provides data on through-space proton interactions to determine the molecule's solution-state conformation. | nih.govnih.gov |

| NAMFIS Analysis | Conformational Probing | Used in conjunction with 2D NMR to probe the solution conformations of derivatives. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of a molecule in the solid state. caltech.edud-nb.infobruker.com This technique provides unambiguous proof of the spatial arrangement of atoms, which is critical for chiral molecules like this compound. taylorandfrancis.com

While a crystal structure for this compound itself is not detailed in the provided context, the methodology has been successfully applied to its derivatives. For example, the absolute configuration of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine, a synthesized analogue, was unequivocally established using X-ray crystallography. nih.gov The analysis determined the stereochemistry to be (2''S,3''R) for one of its diastereomers. nih.gov Such studies also reveal detailed conformational information, including bond angles and torsion angles, which can differ from the conformations observed in solution. nih.gov This solid-state structural data is invaluable for molecular modeling and for understanding how these complex molecules interact with biological targets like tubulin. nih.gov

| Parameter | Description | Findings for 2'',3''-dibromo-7-epi-10-deacetylcephalomannine | Source(s) |

| Technique | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic coordinates of a molecule in a crystal lattice. | caltech.edunih.gov |

| Primary Goal | Absolute Stereochemistry Determination | Unambiguously assigns the configuration (e.g., R/S) at chiral centers. | taylorandfrancis.comnih.gov |

| Key Finding | Absolute Configuration | The absolute configuration of one diastereomer was determined to be (2''S,3''R). | nih.gov |

| Secondary Finding | Conformational Analysis | Revealed a side-chain conformation different from known solution structures but similar to tubulin-bound Paclitaxel. | nih.gov |

Future Research Directions and Translational Perspectives for 7 Epi Cephalomannine Analogues

Continued Elucidation of Novel Biological Targets and Cellular Pathways

While the primary mechanism of action for taxanes involves the stabilization of microtubules, leading to mitotic arrest, research suggests that their biological activity is more complex. Future investigations are focused on identifying and characterizing novel biological targets and cellular pathways for 7-epi-cephalomannine analogues that are distinct from the well-established tubulin-binding effect.

Research has indicated that some taxanes may interact with proteins involved in apoptosis, such as the Bcl-2 protein. researchgate.net This suggests that analogues of this compound could be designed to enhance these pro-apoptotic functions, potentially overcoming resistance mechanisms that rely on the evasion of programmed cell death. Furthermore, recent studies on cephalomannine (B1668392) have shown it can inhibit hypoxia-induced cellular functions in lung cancer by suppressing the interaction between APEX1 and HIF-1α. stomuniver.ru This discovery points toward a novel mechanism that is not directly related to microtubule disruption and opens up the possibility of developing this compound analogues specifically designed to target tumor hypoxia, a critical factor in cancer progression and treatment resistance. The epimerization at the C-7 position, which distinguishes this compound from cephalomannine, influences its metabolic profile, with studies showing that cytochrome P450 enzymes CYP3A4 and CYP2C8 are involved in its hydroxylation. researchgate.netresearchgate.net Understanding how these metabolic pathways affect interactions with novel targets will be crucial for the development of effective therapeutics.

Development of Innovative Synthetic Methodologies for Enhanced Analogues

The advancement of synthetic chemistry is pivotal for creating enhanced analogues of this compound with superior pharmacological properties. Cephalomannine itself serves as a valuable starting material for the semi-synthesis of novel taxane (B156437) derivatives. researchgate.net Innovative synthetic strategies are being developed to modify the this compound scaffold, aiming to improve potency, overcome multidrug resistance (MDR), and enhance bioavailability.

One area of focus is the modification of the C-13 side chain. For example, catalytic hydrogenation and epoxidation of the double bond in the side chain of cephalomannine have produced diastereoisomers with differing cytotoxic activities, indicating that the stereoconfiguration of the N-acyl side chain significantly impacts its biological function. researchgate.net Another promising strategy involves modifications at the C-2 and C-10 positions. A series of C2-modified 10-deacetyl-7-propionyl cephalomannine derivatives have shown potent activity against both drug-sensitive and drug-resistant tumor cells. researchgate.net These synthetic efforts leverage a deep understanding of the molecule's structure-activity relationship (SAR) to introduce specific chemical groups that can enhance its interaction with tubulin or other targets. researchgate.net The development of these multistep synthetic approaches is essential for creating a diverse library of analogues for preclinical evaluation. nih.gov

Exploration of Combination Strategies in Preclinical Research

To improve therapeutic outcomes and combat the development of drug resistance, the exploration of combination strategies in preclinical research is a critical area of focus. nih.gov The rationale is to pair this compound analogues with other therapeutic agents that act on different cellular pathways, potentially leading to synergistic effects. While much of the clinical investigation has centered on first-generation taxanes like paclitaxel (B517696) and docetaxel (B913), the unique properties of next-generation taxanes derived from compounds like cephalomannine make them attractive candidates for new combination therapies. nih.gov

Preclinical studies are essential to identify the most effective combinations. For instance, an analogue of this compound that targets hypoxia via the APEX1/HIF-1α pathway could be combined with drugs that are more effective in well-oxygenated tumor regions. stomuniver.ru Similarly, analogues designed to overcome P-gp-mediated multidrug resistance could be paired with conventional chemotherapies to resensitize resistant tumors. researchgate.net The success of these preclinical combination studies depends on robust experimental designs that can accurately predict clinical efficacy and reveal the molecular basis for any observed synergy. nih.gov

Rational Design of Next-Generation Taxane Scaffolds based on this compound Insights

Insights gained from the study of this compound and its analogues are instrumental in the rational design of entirely new taxane scaffolds. This forward-looking approach moves beyond simple modifications of the existing molecule to the creation of "next-generation" taxanes with fundamentally improved characteristics. nih.gov The structural information derived from X-ray crystallography and NMR studies of this compound diastereomers provides a detailed map of their three-dimensional conformations. researchgate.netacs.org

This structural data is critical for understanding how the molecule binds to tubulin and allows for the computational modeling of new scaffolds. acs.org For example, the conformation of diastereomers of dibromo-7-epi-10-deacetylcephalomannine has been used to inform the design of future metabolically stable analogues. acs.org The goal is to design molecules that are not only highly potent and capable of overcoming resistance but may also possess novel mechanisms of action. nih.gov This rational design process incorporates knowledge of metabolic pathways, structure-activity relationships, and biological targets to build superior compounds. researchgate.netresearchgate.net By leveraging the specific insights from this compound, researchers aim to develop new taxane-based therapies that can address the significant challenges remaining in cancer treatment. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 7-epi-Cephalomannine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves semi-synthetic modification of cephalomannine precursors using taxane-specific enzymes or chemical epimerization. Characterization requires HPLC purification (≥95% purity), followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural confirmation. Purity assessment should employ dual detectors (e.g., UV and evaporative light scattering) to account for non-chromophoric impurities .

Q. How can researchers design initial bioactivity screens for this compound in cancer models?

- Methodological Answer : Use standardized in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across multiple cancer cell lines (e.g., HeLa, MCF-7, A549) with paclitaxel as a positive control. Include dose-response curves (0.1–100 µM) and assess apoptosis via flow cytometry (Annexin V/PI staining). Validate results with three biological replicates and statistical analysis (e.g., two-way ANOVA) to account for batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in:

- Experimental variables : Cell culture conditions (e.g., serum concentration, hypoxia), compound stability (e.g., light/temperature sensitivity).

- Bioassay endpoints : Proliferation vs. apoptosis vs. autophagy assays.

- Statistical rigor : Use power analysis to determine sample size adequacy and apply multivariate regression to control confounding factors. Cross-validate findings with orthogonal methods (e.g., RNA-seq for pathway analysis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy while reducing toxicity?

- Methodological Answer : Combine computational modeling (molecular docking to β-tubulin; MD simulations for binding stability) with systematic in vitro testing of analogs. Prioritize modifications at the C-7 and C-10 positions, evaluating cytotoxicity (IC₅₀), tubulin polymerization rates, and selectivity indices (normal vs. cancer cells). Use toxicity prediction tools (e.g., ProTox-II) to pre-screen candidates .

Q. What are the critical considerations for designing in vivo pharmacokinetic and efficacy studies for this compound?

- Methodological Answer :

- Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with taxane-sensitive/resistant tumors.

- Dosing : Optimize via staggered regimens (e.g., q3d vs. weekly) to balance efficacy and toxicity (monitor body weight, hematology).

- Analytical validation : Quantify plasma/tissue concentrations via LC-MS/MS, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL. Include vehicle and paclitaxel controls to benchmark activity .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Catalog synthesis routes (e.g., reaction temperature, solvent ratios), storage conditions (-80°C under argon), and cell line authentication (STR profiling).

- Raw data : Deposit spectral files (NMR, MS), dose-response curves, and statistical code in public repositories (e.g., Zenodo, Figshare).

- Reagent validation : Use commercial standards (e.g., Sigma-Aldrich’s paclitaxel) and report batch numbers .

Conflict Resolution in Mechanistic Studies

Q. How can conflicting mechanistic hypotheses about this compound’s mode of action be resolved?

- Methodological Answer : Employ a tiered approach:

Target engagement assays : Confirm β-tubulin binding via competitive displacement with fluorescent paclitaxel analogs.

Functional genomics : CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2, MCL-1) to assess resistance.

Multi-omics integration : Correlate proteomic (phospho-signaling) and transcriptomic (RNA-seq) profiles with phenotypic outcomes. Publish negative results to reduce publication bias .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.